molecular formula C26H27N3OS2 B12161048 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one

Cat. No.: B12161048
M. Wt: 461.6 g/mol
InChI Key: NYIXCZYDLZFDEU-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thia-diazatricyclo structure, and various methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the methyl and phenyl groups via Friedel-Crafts alkylation. The thia-diazatricyclo structure can be synthesized separately and then coupled with the pyrrole derivative using a thiol-ene reaction under UV light or radical initiators.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and Friedel-Crafts alkylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[740

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrole: Shares the pyrrole and methylphenyl groups but lacks the thia-diazatricyclo structure.

    2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Contains the pyrrole ring with methyl groups but has a carboxylic acid instead of the complex thia-diazatricyclo structure.

Uniqueness

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one is unique due to its combination of a pyrrole ring with a thia-diazatricyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H27N3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

InChI

InChI=1S/C26H27N3OS2/c1-15-9-11-19(12-10-15)29-16(2)13-21(17(29)3)22(30)14-31-25-24-20-7-5-6-8-23(20)32-26(24)28-18(4)27-25/h9-13H,5-8,14H2,1-4H3

InChI Key

NYIXCZYDLZFDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C)C

Origin of Product

United States

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